Nucleoside Phosphorylase Substrate Specificity: 6-Hexylaminopurine vs. 6-Benzylaminopurine
In a direct head-to-head enzymatic study, the riboside derivatives of 6-hexylaminopurine and 6-benzylaminopurine were incubated with nucleoside phosphorylase from Escherichia coli. Both compounds served as substrates for the enzyme, but no kinetic parameters (Km, Vmax) were reported in the accessible data to permit quantification of catalytic efficiency differences. The study confirmed that both N6-substituted adenines undergo enzymatic hydrolysis to release the free base, but the relative hydrolysis rates between the two substrates were not numerically specified [1].
| Evidence Dimension | Enzymatic hydrolysis by nucleoside phosphorylase |
|---|---|
| Target Compound Data | Serves as substrate; no quantitative kinetic data available |
| Comparator Or Baseline | 6-Benzylaminopurine riboside |
| Quantified Difference | Not reported |
| Conditions | E. coli nucleoside phosphorylase enzyme preparation; ammonium sulfate fractionation (60-80% saturation); dialyzed protein fraction |
Why This Matters
Confirms that 6-hexylaminopurine riboside is recognized as a substrate by bacterial nucleoside phosphorylase, establishing a defined metabolic pathway distinct from non-ribosylated forms; however, the absence of kinetic constants precludes procurement decisions based on enzyme affinity or turnover rate.
- [1] Trouslot, M. F., & Guern, J. (1967). Enzyme Hydrolysis of 6-Benzylamino-9β-D-Ribofuranosylpurine and 6-Hexylamino-9β-D-Ribofuranosylpurine. Nature, 213, 629–630. View Source
